![molecular formula C24H24ClN3O3 B2754174 1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one CAS No. 949285-15-8](/img/structure/B2754174.png)
1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one, often referred to as Tivozanib , is a kinase inhibitor used in the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC) following two or more prior systemic therapies . Its chemical structure consists of a urea core with a quinoline moiety and a phenyl group, making it a potent therapeutic agent.
Synthesis Analysis
The synthesis of Tivozanib involves several steps. One notable route includes the reaction of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with allylic iodide in the presence of indium powder. This exothermic reaction yields the desired compound, which is then further modified to obtain Tivozanib .
Molecular Structure Analysis
Tivozanib’s molecular formula is C₂₂H₁₉ClN₄O₅ • HCl • H₂O , with a molecular weight of 509.34 Daltons . The chemical structure features a chlorinated phenyl ring, a dimethoxyquinoline group, and a urea linkage. The precise arrangement of these functional groups contributes to its pharmacological activity .
Chemical Reactions Analysis
Tivozanib primarily inhibits vascular endothelial growth factor (VEGF) receptors, thereby disrupting angiogenesis and tumor growth. It selectively targets VEGFR-1, VEGFR-2, and VEGFR-3, leading to reduced blood vessel formation within tumors. Additionally, it may impact other kinases involved in cancer progression .
Wirkmechanismus
Tivozanib’s mechanism of action involves binding to the ATP-binding site of VEGF receptors, preventing their autophosphorylation and downstream signaling. By inhibiting angiogenesis, it limits nutrient supply to tumors, ultimately suppressing their growth. The drug’s specificity for VEGFRs contributes to its favorable safety profile compared to other tyrosine kinase inhibitors .
Safety and Hazards
- Side Effects : Common side effects include fatigue, hypertension, diarrhea, decreased appetite, and nausea. Serious adverse reactions may occur, such as vision changes, heart symptoms, and severe headache .
- Pregnancy and Breastfeeding : Tivozanib can harm a fetus, so effective contraception is crucial during treatment. Breastfeeding is not recommended due to potential adverse effects on the child .
Eigenschaften
IUPAC Name |
1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-14(2)24(29)28-20(15-8-6-5-7-9-15)12-19(27-28)17-10-16-11-21(30-3)22(31-4)13-18(16)26-23(17)25/h5-11,13-14,20H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAPMIXXOVRRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=C(N=C3C=C(C(=CC3=C2)OC)OC)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
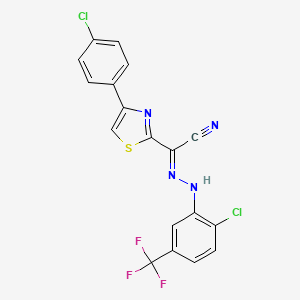

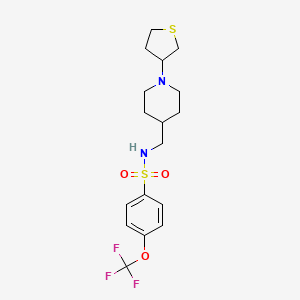
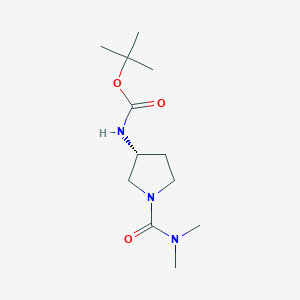
![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)
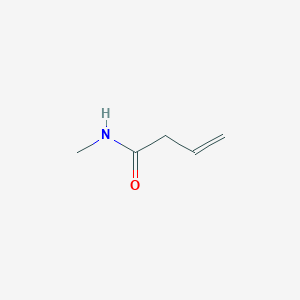
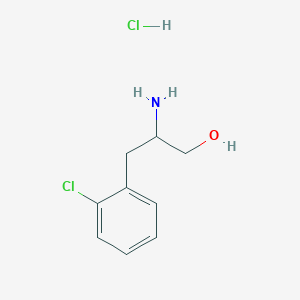
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2754101.png)
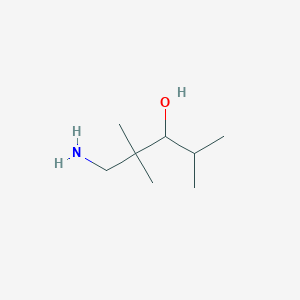

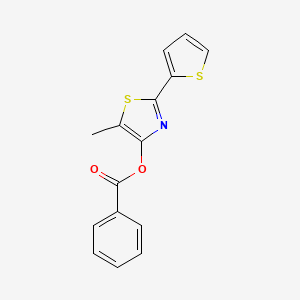
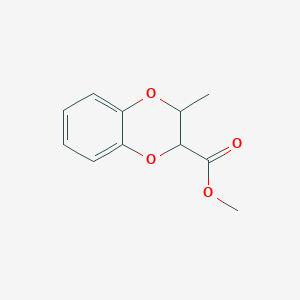
![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)
![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)
